
4'-Bromo-3',4-difluoro-2,6-dimethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H10BrF2 It is a biphenyl derivative, characterized by the presence of bromine, fluorine, and methyl groups on its aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar cross-coupling reactions, optimized for large-scale synthesis. The choice of reagents, catalysts, and solvents can be tailored to improve yield and reduce costs. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.
Coupling Reactions: It can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated biphenyl derivatives, while oxidation reactions can produce biphenyl ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and receptor binding.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or oxidative addition. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
4’-Bromo-2,6-dimethyl-1,1’-biphenyl: Lacks the fluorine atoms, which can affect its reactivity and applications.
3’,4-Difluoro-2,6-dimethyl-1,1’-biphenyl: Lacks the bromine atom, altering its potential for substitution reactions.
2,6-Dimethyl-1,1’-biphenyl: Lacks both the bromine and fluorine atoms, making it less reactive in certain types of chemical reactions.
Uniqueness
The presence of both bromine and fluorine atoms in 4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl makes it unique among biphenyl derivatives. These substituents enhance its reactivity and make it a valuable intermediate in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C14H11BrF2 |
|---|---|
Peso molecular |
297.14 g/mol |
Nombre IUPAC |
2-(4-bromo-3-fluorophenyl)-5-fluoro-1,3-dimethylbenzene |
InChI |
InChI=1S/C14H11BrF2/c1-8-5-11(16)6-9(2)14(8)10-3-4-12(15)13(17)7-10/h3-7H,1-2H3 |
Clave InChI |
FHEBBWVDQIZJOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C2=CC(=C(C=C2)Br)F)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B15303751.png)
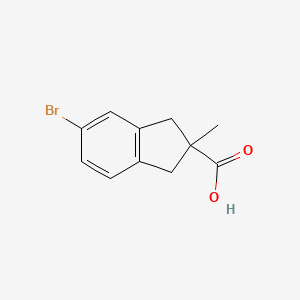
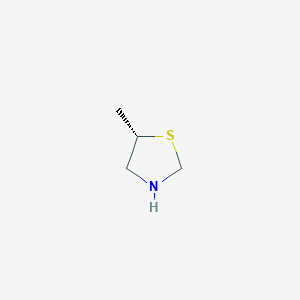
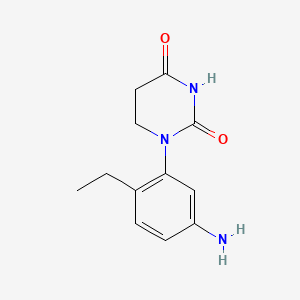
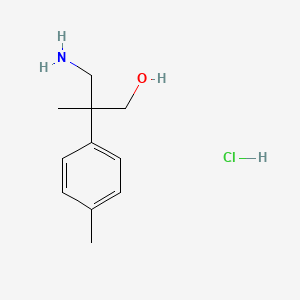
![tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15303787.png)
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2,3,4-trimethoxyphenyl)acetic acid](/img/structure/B15303788.png)
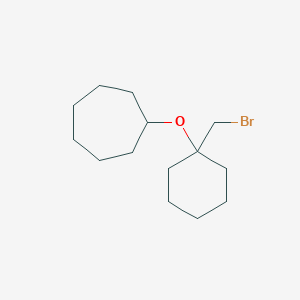

![methyl (1R,3r,5S)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15303810.png)

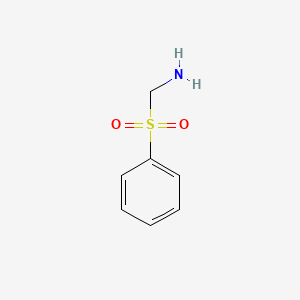
![3-(6-Isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B15303823.png)
